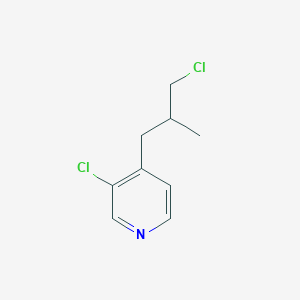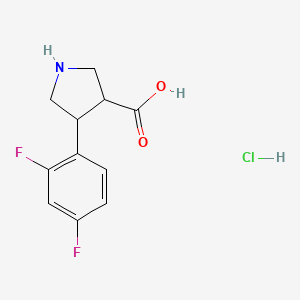
4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This compound is characterized by the presence of an oxane ring substituted with an amino group and a methyl group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-2-butanol with an oxane derivative in the presence of an amine source . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxane ring to other cyclic structures.
Substitution: The amino group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane oxides, while substitution reactions can produce various substituted oxane derivatives .
Aplicaciones Científicas De Investigación
4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol: Similar structure but with a different substitution pattern.
4-Amino-2-methylbutan-2-ol: Lacks the oxane ring, making it structurally simpler.
Uniqueness
4-(1-Amino-2-methylbutan-2-yl)oxan-4-ol is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
4-(1-amino-2-methylbutan-2-yl)oxan-4-ol |
InChI |
InChI=1S/C10H21NO2/c1-3-9(2,8-11)10(12)4-6-13-7-5-10/h12H,3-8,11H2,1-2H3 |
Clave InChI |
MDSVEAXVHXKICD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CN)C1(CCOCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


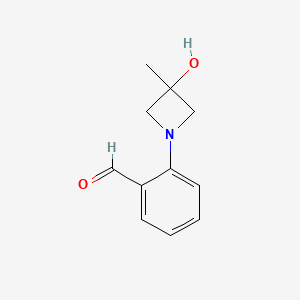
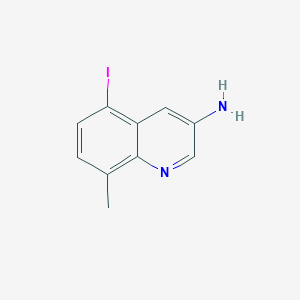
![Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207906.png)
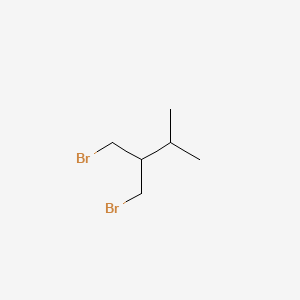
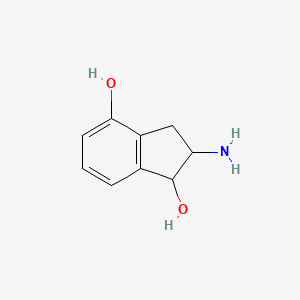
![1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane](/img/structure/B13207918.png)

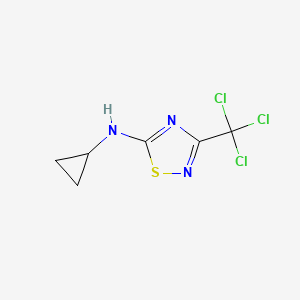

![1-(Pyridin-4-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13207950.png)
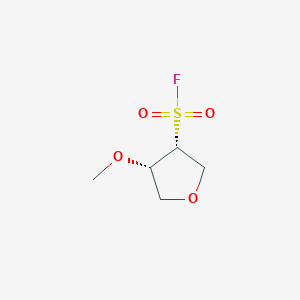
![Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207958.png)
